molecular formula C17H24N4O6S2 B288906 diethyl 2-({[2-(ethoxycarbonyl)hydrazino]carbothioyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

diethyl 2-({[2-(ethoxycarbonyl)hydrazino]carbothioyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

Cat. No. B288906
M. Wt: 444.5 g/mol
InChI Key: IRZNMDZTRUNYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-({[2-(ethoxycarbonyl)hydrazino]carbothioyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, also known as DEDTP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of diethyl 2-({[2-(ethoxycarbonyl)hydrazino]carbothioyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate involves the inhibition of various cellular pathways, including the PI3K/AKT/mTOR and NF-κB signaling pathways. diethyl 2-({[2-(ethoxycarbonyl)hydrazino]carbothioyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. Moreover, diethyl 2-({[2-(ethoxycarbonyl)hydrazino]carbothioyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate has been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). In cardiovascular diseases, diethyl 2-({[2-(ethoxycarbonyl)hydrazino]carbothioyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate has been shown to inhibit platelet aggregation and thrombus formation by suppressing the activation of platelets and the expression of pro-inflammatory cytokines. In neurodegenerative disorders, diethyl 2-({[2-(ethoxycarbonyl)hydrazino]carbothioyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate has been shown to protect neurons from oxidative stress and apoptosis by activating the Nrf2/HO-1 signaling pathway.
Biochemical and Physiological Effects:
diethyl 2-({[2-(ethoxycarbonyl)hydrazino]carbothioyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of migration and invasion of cancer cells. Moreover, diethyl 2-({[2-(ethoxycarbonyl)hydrazino]carbothioyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate has been shown to possess anti-inflammatory, antioxidant, and antithrombotic properties, making it a promising candidate for the treatment of cardiovascular diseases. In neurodegenerative disorders, diethyl 2-({[2-(ethoxycarbonyl)hydrazino]carbothioyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate has been found to protect neurons from oxidative stress and apoptosis, suggesting its potential use in the treatment of Alzheimer's and Parkinson's diseases.

Advantages and Limitations for Lab Experiments

The advantages of using diethyl 2-({[2-(ethoxycarbonyl)hydrazino]carbothioyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate in lab experiments include its potent anticancer activity, anti-inflammatory, antioxidant, and antithrombotic properties, and its ability to protect neurons from oxidative stress and apoptosis. However, the limitations of using diethyl 2-({[2-(ethoxycarbonyl)hydrazino]carbothioyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate in lab experiments include its potential toxicity and the lack of clinical data on its safety and efficacy.

Future Directions

The potential future directions for diethyl 2-({[2-(ethoxycarbonyl)hydrazino]carbothioyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate research include the investigation of its pharmacokinetics and pharmacodynamics, the development of novel drug delivery systems, and the evaluation of its safety and efficacy in clinical trials. Moreover, the exploration of its potential use in combination with other anticancer drugs or cardiovascular drugs could enhance its therapeutic efficacy. Additionally, the investigation of its potential use in the treatment of other diseases, such as autoimmune diseases and infectious diseases, could broaden its therapeutic applications.

Synthesis Methods

Diethyl 2-({[2-(ethoxycarbonyl)hydrazino]carbothioyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate can be synthesized through a multistep process involving the reaction of 2-aminothiophene-3-carboxylic acid with hydrazine hydrate, followed by the reaction with ethyl chloroformate and 2-mercaptopyridine. The final product is obtained after esterification with diethyl malonate and subsequent cyclization.

Scientific Research Applications

Diethyl 2-({[2-(ethoxycarbonyl)hydrazino]carbothioyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. In cancer research, diethyl 2-({[2-(ethoxycarbonyl)hydrazino]carbothioyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and liver cancer. Moreover, diethyl 2-({[2-(ethoxycarbonyl)hydrazino]carbothioyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate has been found to possess anti-inflammatory, antioxidant, and antithrombotic properties, making it a promising candidate for the treatment of cardiovascular diseases. In neurodegenerative disorders, diethyl 2-({[2-(ethoxycarbonyl)hydrazino]carbothioyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate has been shown to protect neurons from oxidative stress and apoptosis, suggesting its potential use in the treatment of Alzheimer's and Parkinson's diseases.

properties

Molecular Formula

C17H24N4O6S2

Molecular Weight

444.5 g/mol

IUPAC Name

diethyl 2-[(ethoxycarbonylamino)carbamothioylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate

InChI

InChI=1S/C17H24N4O6S2/c1-4-25-14(22)12-10-7-8-21(17(24)27-6-3)9-11(10)29-13(12)18-15(28)19-20-16(23)26-5-2/h4-9H2,1-3H3,(H,20,23)(H2,18,19,28)

InChI Key

IRZNMDZTRUNYED-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=S)NNC(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=S)NNC(=O)OCC

Origin of Product

United States

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